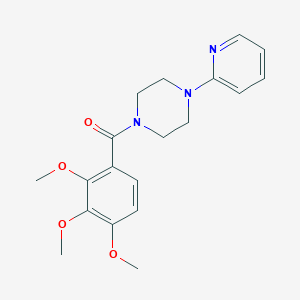![molecular formula C19H25NO3 B4899273 (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DMPEA belongs to the class of phenethylamines, which are known for their psychoactive properties. However,
Wirkmechanismus
The exact mechanism of action of (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act on various receptors in the body, including serotonin, dopamine, and adrenergic receptors. This compound has been shown to have a similar structure to other phenethylamines, such as amphetamines, which are known to have psychoactive effects. However, this compound has been shown to have a lower affinity for these receptors than other phenethylamines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant properties and protect against oxidative stress. In vivo studies have shown that this compound can modulate the activity of various brain receptors and enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has several advantages for laboratory experiments, including its low toxicity and high purity. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on (3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, including its potential applications in drug discovery and development. This compound could be used as a precursor to various pharmaceuticals, including antidepressants and antipsychotics. This compound could also be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including neuroscience and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound with promising scientific research applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has shown potential to act as a precursor to various pharmaceuticals and treat various diseases, including cancer and Alzheimer's disease. This compound has also been shown to enhance cognitive function and memory. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized using various methods, including the reduction of 3,5-dimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of 2-(4-methoxyphenyl)-1-methylethylamine with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The purity and yield of this compound can be improved by using different purification techniques, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has shown promising results in various scientific research applications, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as a precursor to various pharmaceuticals, such as antidepressants and antipsychotics. This compound has also been studied for its potential to treat various diseases, including cancer and Alzheimer's disease.
In neuroscience, this compound has been studied for its potential to act as a neurotransmitter and modulate the activity of various brain receptors. This compound has also been studied for its potential to enhance cognitive function and memory. In pharmacology, this compound has been studied for its potential to act as a receptor agonist or antagonist and modulate the activity of various receptors in the body.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(9-15-5-7-17(21-2)8-6-15)20-13-16-10-18(22-3)12-19(11-16)23-4/h5-8,10-12,14,20H,9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZRGVWVDOYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)


![[(4-bromophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B4899234.png)
![ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4899241.png)


